Ampyrone-d3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

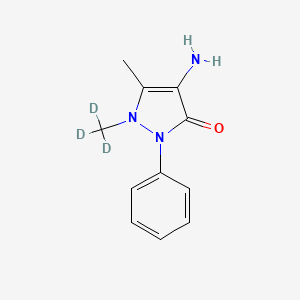

IUPAC Name |

4-amino-5-methyl-2-phenyl-1-(trideuteriomethyl)pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFWWDJHLFCNIJ-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of Ampyrone-d3

For Researchers, Scientists, and Drug Development Professionals

Ampyrone-d3, the deuterated form of Ampyrone (also known as 4-aminoantipyrine), serves as a crucial tool in various scientific applications, including bioanalysis and metabolic studies.[1] Its near-identical physicochemical properties to the parent compound, combined with a distinct mass difference, make it an ideal internal standard for mass spectrometry-based quantification.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, details on relevant experimental protocols, and visualizations of its mechanism of action and applications.

Core Physical and Chemical Properties

The incorporation of three deuterium atoms into the Ampyrone structure results in a nominal increase in molecular weight, which is the basis for its utility as an internal standard.[1] Other physical properties such as melting point, boiling point, and solubility are expected to be nearly identical to those of the non-deuterated Ampyrone.

| Property | Value (this compound) | Value (Ampyrone) |

| Synonyms | 4-Aminoantipyrine-d3, 4-Aminophenazone-d3 | 4-Aminoantipyrine, 4-Aminophenazone, 4-AAP |

| CAS Number | 1329792-51-9[1] | 83-07-8[4][5] |

| Molecular Formula | C₁₁H₁₀D₃N₃O[1] | C₁₁H₁₃N₃O[4][5][6] |

| Molecular Weight | 206.26 g/mol [1] | 203.24 g/mol [5][6][7] |

| Appearance | - | Yellow solid[8] |

| Melting Point | Not specified, expected to be ~105-110 °C | 105–110 °C[8][9] |

| Boiling Point | Not specified, expected to be ~309 °C | 309 °C (decomposes)[8][9] |

| Solubility | Not specified, expected to be similar to Ampyrone | Soluble in water, ethanol, and benzene; sparingly soluble in ether.[5][8] |

Experimental Protocols

Protocol for Use as an Internal Standard in LC-MS

Deuterated compounds like this compound are considered the gold standard for internal standards in quantitative mass spectrometry due to their ability to co-elute with the analyte and experience similar matrix effects, thus correcting for variations in sample preparation and instrument response.[2][11]

Objective: To accurately quantify Ampyrone in a biological matrix (e.g., plasma, whole blood) using this compound as an internal standard.[12]

Methodology:

-

Preparation of Stock Solutions: Prepare a stock solution of the Ampyrone analyte and a separate stock solution of this compound (internal standard) in a suitable solvent (e.g., methanol) at a known concentration.

-

Sample Spiking: Add a precise volume of the this compound internal standard stock solution to each unknown sample, calibration standard, and quality control sample at the very beginning of the sample preparation process.[2]

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of the spiked sample, add 300 µL of a precipitation agent (e.g., a mixture of zinc sulfate and an organic solvent like methanol or acetonitrile).[12]

-

Vortex the mixture vigorously to ensure complete protein precipitation.

-

Centrifuge the samples to pellet the precipitated proteins.

-

-

Extraction: Carefully transfer the supernatant to a clean tube or vial for analysis.

-

LC-MS/MS Analysis:

-

Inject an aliquot of the supernatant into the liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Employ a suitable chromatographic method (e.g., reverse-phase chromatography) to separate the analyte from other matrix components.[13] The deuterated internal standard should ideally co-elute with the non-labeled analyte.[3]

-

Detect the analyte and the internal standard using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for both Ampyrone and this compound.

-

-

Quantification: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte in the unknown samples by comparing it to a calibration curve generated from the standards.[2]

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action: COX Inhibition

Ampyrone functions as a non-selective cyclooxygenase (COX) inhibitor.[1][14] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[15][16] By inhibiting COX, Ampyrone reduces the synthesis of prostaglandins like PGE2, leading to its anti-inflammatory, analgesic, and antipyretic effects.[1][14]

Caption: Ampyrone's inhibition of COX enzymes blocks prostaglandin synthesis.

Workflow: Use as an Internal Standard

The fundamental principle of using a deuterated internal standard is to normalize the analytical signal of the target analyte, thereby improving accuracy and precision by correcting for procedural variability.[2]

Caption: Experimental workflow for bioanalysis using this compound as an internal standard.

Application: Optical Clearing Agent

Ampyrone can also be used as a reversible optical clearing agent, which enhances the transparency of biological tissues for imaging.[1][14] This process works by matching the refractive indices of the tissue components, thereby reducing light scattering.[17][18]

Caption: Workflow of Ampyrone as an optical clearing agent for tissue imaging.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. Ampyrone [webbook.nist.gov]

- 5. Ampyrone [drugfuture.com]

- 6. GSRS [precision.fda.gov]

- 7. 4-Aminoantipyrine | C11H13N3O | CID 2151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Aminoantipyrine - Sciencemadness Wiki [sciencemadness.org]

- 9. Ampyrone - Wikipedia [en.wikipedia.org]

- 10. CN106699664A - Synthetic process of 4-ampyrone product - Google Patents [patents.google.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. texilajournal.com [texilajournal.com]

- 13. A rapid analytical method for cholecalciferol (vitamin D3) in fortified infant formula, milk and milk powder using Diels-Alder derivatisation and liquid chromatography-tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 17. biorxiv.org [biorxiv.org]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of Ampyrone-d3

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Ampyrone-d3, the deuterated analog of Ampyrone (4-aminoantipyrine). Ampyrone is a metabolite of the non-steroidal anti-inflammatory drug aminopyrine and finds utility as a reagent in biochemical assays for detecting peroxides and phenols.[1] The introduction of deuterium atoms into drug molecules or analytical standards can offer significant advantages, including altered metabolic profiles and utility as internal standards in quantitative mass spectrometry-based assays. This guide details a plausible synthetic route to this compound and outlines the expected analytical characterization data.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from the synthesis of a deuterated antipyrine precursor, followed by nitrosation and subsequent reduction.

Proposed Synthetic Pathway

The proposed synthesis commences with the preparation of 1-phenyl-3-methyl-5-pyrazolone from the condensation of phenylhydrazine and ethyl acetoacetate. This intermediate is then methylated using a deuterated methylating agent to yield Antipyrine-d3. Subsequent nitrosation and reduction afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Antipyrine-d3

A common method for the synthesis of antipyrine involves the methylation of 1-phenyl-3-methyl-5-pyrazolone.[2][3] To introduce the deuterium label, a deuterated methylating agent such as methyl-d3 iodide (CD3I) is used.

-

Synthesis of 1-phenyl-3-methyl-5-pyrazolone: Phenylhydrazine is condensed with ethyl acetoacetate. This reaction is typically carried out by heating the two reagents, often in the presence of a catalyst such as acetic acid. The resulting product, 1-phenyl-3-methyl-5-pyrazolone, is then isolated and purified.

-

Methylation to form Antipyrine-d3: The prepared 1-phenyl-3-methyl-5-pyrazolone is dissolved in a suitable solvent, such as methanol or acetonitrile.[4] A base, for instance sodium hydroxide or sodium carbonate, is added to deprotonate the pyrazolone ring. Subsequently, methyl-d3 iodide is added, and the reaction mixture is stirred, typically at an elevated temperature, until the reaction is complete. The product, Antipyrine-d3, is then isolated by extraction and purified by recrystallization.

Step 2: Synthesis of this compound from Antipyrine-d3

The conversion of antipyrine to 4-aminoantipyrine is a well-established two-step process involving nitrosation followed by reduction.[1][5][6]

-

Nitrosation of Antipyrine-d3: Antipyrine-d3 is dissolved in a solution of sulfuric acid.[5] The solution is then treated with a solution of sodium nitrite at a controlled temperature, typically between 45-50°C, to yield 4-nitrosoantipyrine-d3.[6] The reaction progress can be monitored using starch-iodide paper.

-

Reduction to this compound: The resulting 4-nitrosoantipyrine-d3 is then reduced to this compound. This is commonly achieved by reacting it with a mixture of ammonium bisulfite and ammonium sulfite.[1][5] The reaction is typically heated to around 100°C for several hours.[5] After the reduction is complete, the reaction mixture is cooled, and the pH is adjusted to neutral (pH 7-7.5) with a base like liquid ammonia to precipitate the this compound.[5] The crude product can then be purified by recrystallization.

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Analytical Data

The following tables summarize the expected quantitative data for this compound. The data for non-deuterated Ampyrone is provided for comparison.

Table 1: Physicochemical Properties

| Property | Ampyrone | This compound (Predicted) |

| Molecular Formula | C₁₁H₁₃N₃O | C₁₁H₁₀D₃N₃O |

| Molecular Weight | 203.24 g/mol | 206.26 g/mol |

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Protons | Ampyrone Chemical Shift (δ ppm) | This compound Chemical Shift (δ ppm) (Predicted) | Multiplicity | Integration |

| Aromatic-H | ~7.4 | ~7.4 | m | 5H |

| NH₂ | ~3.81 | ~3.81 | s (broad) | 2H |

| N-CH₃ | ~3.1 | ~3.1 | s | 3H |

| C-CH₃ | ~2.3 | - | - | 0H |

Note: The signal for the C-CH₃ group is expected to be absent in the ¹H NMR spectrum of this compound.

Table 3: Predicted Mass Spectrometry Data

| Ion | Ampyrone (m/z) | This compound (m/z) (Predicted) |

| [M]⁺ | 203 | 206 |

| [M+H]⁺ | 204 | 207 |

Note: The molecular ion peak in the mass spectrum of this compound is expected to be shifted by +3 mass units compared to non-deuterated Ampyrone.

Characterization Workflow

A typical workflow for the characterization of the synthesized this compound would involve the following steps:

Conclusion

This technical guide outlines a feasible and well-documented synthetic route for the preparation of this compound, a valuable tool for researchers in drug metabolism and bioanalytical chemistry. The proposed synthesis leverages established chemical transformations, with the key step being the introduction of a deuterated methyl group at the antipyrine stage. The provided characterization data serves as a benchmark for researchers to confirm the successful synthesis and purity of this compound. The detailed protocols and structured data presentation aim to facilitate the practical implementation of this synthesis in a laboratory setting.

References

- 1. 4-Aminoantipyrine synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. tandfonline.com [tandfonline.com]

- 5. alfa-chemical.com [alfa-chemical.com]

- 6. CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method of synthesis process of 4-amino antipyrine product and preparation method - Google Patents [patents.google.com]

Ampyrone-d3: A Technical Guide to Isotopic Labeling and Application in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ampyrone-d3, a deuterium-labeled internal standard essential for accurate quantitative analysis in various scientific disciplines. This document details its physicochemical properties, the principles of its synthesis, and its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise measurement of its unlabeled counterpart, Ampyrone (4-aminoantipyrine).

Physicochemical Properties and Isotopic Labeling

This compound is a stable isotope-labeled version of Ampyrone, a metabolite of the drug aminopyrine. The deuterium labeling involves the substitution of three hydrogen atoms with deuterium atoms on the N-methyl group. This substitution results in a mass shift of +3 Da compared to the unlabeled compound, a critical feature for its use as an internal standard in mass spectrometry-based assays.

Table 1: Physicochemical Properties of Ampyrone and this compound

| Property | Ampyrone | This compound |

| Chemical Formula | C₁₁H₁₃N₃O | C₁₁H₁₀D₃N₃O |

| Molecular Weight | 203.24 g/mol | 206.26 g/mol |

| CAS Number | 83-07-8 | 1329792-51-9 |

| Appearance | White to off-white solid | White to off-white solid |

| Isotopic Purity | Not Applicable | Typically ≥98% (d₃) |

The high isotopic purity of commercially available this compound ensures minimal interference from the unlabeled analyte, a prerequisite for accurate quantification.

Synthesis of this compound

While specific proprietary synthesis methods may vary between manufacturers, a common approach for the deuterium labeling of N-methyl groups involves the use of a deuterated methylating agent. A plausible synthetic route for this compound starts with a precursor molecule that can be N-methylated.

A general synthetic scheme can be visualized as follows:

This reaction introduces the three deuterium atoms onto the N-methyl group of the pyrazolone ring, resulting in the final this compound product. The product is then purified to achieve high chemical and isotopic purity.

Application in Quantitative Analysis using LC-MS/MS

This compound is primarily utilized as an internal standard (IS) in LC-MS/MS methods for the quantification of Ampyrone in various biological matrices, such as plasma and urine. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation, chromatographic retention time, and ionization efficiency between the analyte and the IS.[1]

Experimental Protocol: Quantification of Ampyrone in Human Plasma

This section outlines a typical experimental protocol for the determination of Ampyrone in human plasma using this compound as an internal standard.

3.1.1. Materials and Reagents

-

Ampyrone analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Human plasma (blank)

3.1.2. Preparation of Stock and Working Solutions

-

Ampyrone Stock Solution (1 mg/mL): Accurately weigh and dissolve Ampyrone in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Ampyrone stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

3.1.3. Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the Internal Standard Working Solution.

-

Vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Inject an aliquot onto the LC-MS/MS system.

LC-MS/MS Parameters

Table 2: Typical LC-MS/MS Parameters for Ampyrone Quantification

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic or gradient elution, optimized for separation |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 3 |

| Collision Gas | Argon |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ampyrone | 204.1 | 112.1 | Optimized value |

| 204.1 | 56.1 | Optimized value | |

| This compound | 207.1 | 115.1 | Optimized value |

| 207.1 | 59.1 | Optimized value |

Note: The specific product ions and collision energies should be optimized for the instrument in use.

Workflow for Quantitative Analysis

The overall workflow for the quantitative analysis of Ampyrone using this compound as an internal standard is a systematic process designed to ensure accuracy and reproducibility.

This structured workflow, from sample preparation to data analysis, is fundamental to achieving reliable and accurate results in regulated and research environments.

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals engaged in the quantitative analysis of Ampyrone. Its use as a stable isotope-labeled internal standard in LC-MS/MS methodologies provides the necessary accuracy and precision for bioanalytical studies. This technical guide serves as a foundational resource for understanding the properties of this compound and for the development and implementation of robust quantitative analytical methods.

References

Key Differences Between Ampyrone and Ampyrone-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampyrone, also known as 4-aminoantipyrine (4-AA), is a metabolite of the analgesic and antipyretic drug aminopyrine. It exhibits analgesic, anti-inflammatory, and antipyretic properties.[1] In analytical biochemistry, Ampyrone is widely used as a chromogenic reagent in enzymatic assays for the determination of hydrogen peroxide or phenols. Ampyrone-d3 is the deuterated form of Ampyrone, where three hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes this compound an invaluable tool in analytical chemistry, particularly in quantitative mass spectrometry-based assays, where it serves as an ideal internal standard for the accurate measurement of Ampyrone in biological matrices. This guide provides a comprehensive overview of the core differences between these two compounds, focusing on their physicochemical properties, applications, and the methodologies employed in their use.

Physicochemical Properties

The primary physical difference between Ampyrone and this compound is their molecular weight, which is a direct result of the isotopic labeling. The chemical properties, however, remain largely identical, which is a critical aspect of the utility of deuterated internal standards.

| Property | Ampyrone | This compound | Reference |

| Chemical Formula | C₁₁H₁₃N₃O | C₁₁H₁₀D₃N₃O | N/A |

| Molecular Weight | 203.24 g/mol | 206.26 g/mol | N/A |

| Appearance | Yellow to yellow-brown powder or crystals | N/A | N/A |

| Melting Point | 105-110 °C | N/A | N/A |

| Boiling Point | 340 °C | N/A | N/A |

| Solubility | Soluble in water and ethanol | N/A | N/A |

Core Applications and Key Differences

The fundamental difference in the application of Ampyrone and this compound lies in their roles in scientific research. Ampyrone is typically the analyte of interest, a compound to be measured, while this compound is the analytical tool used to ensure the accuracy of that measurement.

Ampyrone:

-

Pharmacological Research: As a metabolite of aminopyrine, Ampyrone is studied for its own pharmacological effects and pharmacokinetic profile.

-

Biochemical Assays: It is a key reagent in peroxidase-based assays for the quantification of various analytes.

This compound:

-

Internal Standard in Mass Spectrometry: This is the primary and most critical application of this compound. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a known amount of this compound is added to a biological sample. Because it is chemically identical to Ampyrone, it behaves similarly during sample preparation, chromatography, and ionization. However, due to its higher mass, it can be distinguished from the endogenous Ampyrone by the mass spectrometer. This allows for the correction of any analyte loss during sample processing and compensates for variations in instrument response, leading to highly accurate and precise quantification of Ampyrone.

Metabolic Pathway of Ampyrone

Ampyrone is a key metabolite in the biotransformation of metamizole (dipyrone) and aminopyrine. The metabolic pathway involves several enzymatic steps, primarily occurring in the liver.

After oral administration, metamizole is rapidly hydrolyzed to its active metabolite, 4-methylaminoantipyrine (MAA). MAA is then demethylated to form Ampyrone (4-aminoantipyrine, AA). This demethylation is catalyzed by cytochrome P450 (CYP) enzymes, with studies identifying CYP2B6, CYP2C8, CYP2C9, and CYP3A4 as major contributors.[2] Ampyrone is subsequently metabolized further through two main pathways: acetylation to 4-acetylaminoantipyrine (AAA) and oxidation to 4-formylaminoantipyrine (FAA).[1]

Experimental Protocols

Quantitative Analysis of Ampyrone in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical workflow for the quantification of Ampyrone in human plasma samples.

5.1.1. Materials and Reagents

-

Ampyrone analytical standard

-

This compound internal standard

-

Human plasma (blank)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

5.1.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS)

-

Analytical column (e.g., C18)

5.1.3. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

5.1.4. LC-MS/MS Conditions

-

HPLC Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Gradient: A suitable gradient to achieve separation of Ampyrone from matrix components.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

5.1.5. Mass Spectrometry Parameters (MRM Transitions)

The following are representative MRM transitions. These should be optimized for the specific instrument being used. The transitions for Ampyrone are based on typical fragmentation patterns for similar compounds, and the transitions for this compound are inferred from the +3 Da mass shift.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Ampyrone | 204.1 | 56.1 |

| This compound | 207.1 | 56.1 |

Note: The product ion at m/z 56.1 likely corresponds to a common fragment from the pyrazolone ring structure.

References

A Technical Guide on the Metabolic Pathway of Aminopyrine to Ampyrone and its Quantification Using Isotope-Labeled Standards

Abstract: This document provides a comprehensive technical overview of the metabolic transformation of Aminopyrine into its primary metabolite, Ampyrone (4-Aminoantipyrine). It details the enzymatic pathways involved, presents quantitative data from relevant studies, and outlines detailed experimental protocols for the analysis of this metabolic process. A core focus is placed on the scientifically accurate role of Ampyrone-d3 as a deuterated internal standard for precise quantification, rather than a direct metabolite. This guide is intended for researchers, scientists, and professionals in the field of drug development and metabolism.

Introduction and Core Concepts

Aminopyrine is an analgesic and antipyretic drug whose use has been largely discontinued due to the risk of agranulocytosis. However, its metabolism remains a subject of significant interest in pharmacology and toxicology as a model for hepatic drug processing. The primary metabolic pathway for Aminopyrine is N-demethylation, which results in the formation of Ampyrone, also known as 4-Aminoantipyrine (4-AA).[1][2][3] Ampyrone itself possesses analgesic, anti-inflammatory, and antipyretic properties with a lower toxicity profile than its parent compound.[1][2]

A critical point of clarification is the role of This compound . This compound is not a biological metabolite of Aminopyrine. It is a synthetic, isotopically labeled version of Ampyrone, where three hydrogen atoms have been replaced by deuterium. Due to its identical chemical properties but different mass, this compound is an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based assays, to ensure the accuracy and precision of Ampyrone measurement in biological samples.

The Metabolic Pathway: N-Demethylation of Aminopyrine

The biotransformation of Aminopyrine to Ampyrone is a two-step N-demethylation process that occurs predominantly in the liver.[3][4] This process is primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes.[5][6][7]

The pathway proceeds as follows:

-

First N-demethylation: Aminopyrine is first demethylated to form the intermediate metabolite 4-Monomethylaminoantipyrine (4-MAA).

-

Second N-demethylation: 4-MAA is further demethylated to yield the stable metabolite, Ampyrone (4-Aminoantipyrine).[3]

Other minor metabolic routes for Aminopyrine include the formation of 4-formylaminoantipyrine and 4-acetylaminoantipyrine through acylation.[3][4][8]

Key Enzymes Involved

Multiple Cytochrome P450 isozymes are involved in the N-demethylation of Aminopyrine and its intermediate, 4-MAA.[5][6] Studies using human liver microsomes (HLM) have identified several key contributors:

-

CYP2B6

-

CYP2C8

-

CYP2C9

-

CYP3A4

These enzymes are the major contributors to the hepatic N-demethylation of 4-MAA to Ampyrone.[9] Interestingly, while hepatic metabolism is significant, research suggests that the enzyme myeloperoxidase (MPO), found in granulocytes and their precursors in bone marrow, has a remarkably high capacity for demethylating 4-MAA and may account for a major part of this metabolic step in humans.[9]

Quantitative Data on Aminopyrine Metabolism

Quantitative analysis is crucial for understanding the kinetics and dynamics of drug metabolism. The following tables summarize key quantitative parameters from various studies.

Table 1: Pharmacokinetic Parameters of Aminopyrine in Humans

| Parameter | Value | Conditions | Reference |

| Maximum Plasma Concentration | ~10 µg/mL | Following a 500 mg oral dose | [3] |

| Time to Max. Concentration | 1.5 hours | Following a 500 mg oral dose | [3] |

| Biological Half-life | 2-3 hours | Following a 500 mg oral dose | [3] |

| Relative Distribution Volume | ~60% | - | [3] |

| Plasma Protein Binding | ~15% | - | [3] |

Table 2: Enzyme Kinetic Parameters for 4-MAA N-demethylation

| Enzyme System | Km (Michaelis constant) | Vmax (Maximal velocity) | Reference |

| Human Myeloperoxidase (MPO) | 22.5 µM | 14 nmol/min/mg protein | [9] |

| Human Liver Microsomes (HLM) | Not specified | 280 pmol/mg protein/h | [9] |

| Rat Liver Microsomes (P-450 PB-4) | 0.50 mM | Not specified | [6] |

| Rat Liver Microsomes (P-450 UT-2) | 0.62 mM | Not specified | [6] |

Note: The N-demethylation rate in human liver microsomes (HLM) is considered too low to fully account for the in vivo clearance, highlighting the significant role of extrahepatic enzymes like MPO.[9]

Experimental Protocols

The quantification of Ampyrone as a metabolite of Aminopyrine typically involves in vitro assays using liver microsomes followed by analytical measurement. The use of an internal standard like this compound is critical for accurate quantification.

In Vitro Metabolism Assay Using Human Liver Microsomes (HLM)

This protocol outlines a general procedure to assess the metabolic stability and metabolite formation of a compound.

Objective: To determine the rate of Ampyrone formation from Aminopyrine in a controlled in vitro system.

Materials:

-

Human Liver Microsomes (HLM), e.g., 0.5 mg protein/mL

-

Aminopyrine (substrate)

-

NADPH (cofactor)

-

This compound (internal standard)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare a reaction mixture containing HLM in phosphate buffer. Pre-warm the mixture to 37°C.

-

Initiation: Add Aminopyrine to the reaction mixture to start the reaction. A typical starting concentration might be 1 µM.

-

Incubation: Incubate the mixture at 37°C. The reaction is driven by the addition of NADPH.[10]

-

Time-Point Sampling: Collect aliquots of the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Immediately stop the enzymatic reaction in each aliquot by adding ice-cold acetonitrile. This step also precipitates the proteins.

-

Internal Standard Addition: Add a known concentration of this compound to each sample, including calibration standards and quality controls.

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Develop a method to separate Ampyrone and this compound chromatographically and detect them by mass spectrometry using specific parent-daughter ion transitions (Multiple Reaction Monitoring - MRM).

-

Quantification: Construct a calibration curve by plotting the peak area ratio of Ampyrone to this compound against the known concentrations of the calibration standards. Use this curve to determine the concentration of Ampyrone in the experimental samples.

Conclusion

The metabolic conversion of Aminopyrine to Ampyrone is a well-established pathway primarily mediated by hepatic CYP enzymes and, significantly, by extrahepatic myeloperoxidase. Understanding this pathway is crucial for toxicological studies and for comprehending the broader principles of drug metabolism. For professionals in drug development, the key takeaway is the critical role of isotopically labeled internal standards, such as this compound, in achieving accurate and reliable quantification of metabolites in complex biological matrices. The protocols and data presented herein serve as a foundational guide for designing and interpreting experiments related to the N-demethylation of xenobiotics.

References

- 1. Ampyrone - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone). | Semantic Scholar [semanticscholar.org]

- 5. Studies on the metabolism of aminopyrine, antipyrine and theophylline using monoclonal antibodies to cytochrome P-450 isozymes purified from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aminopyrine metabolism by multiple forms of cytochrome P-450 from rat liver microsomes: simultaneous quantitation of four aminopyrine metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of different proton pump inhibitors on activity of cytochrome P450 assessed by [(13)C]-aminopyrine breath test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Formation of 4-Formylaminoantipyrine as a New Metabolite of Aminopyrine. II. Enzymatic Demethylation and Oxidation of Aminopyrine and 4-Monomethylaminoantipyrine [jstage.jst.go.jp]

- 9. N-demethylation of N-methyl-4-aminoantipyrine, the main metabolite of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmaron.com [pharmaron.com]

The Role of Ampyrone-d3 as a Cyclooxygenase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampyrone-d3, the deuterated analog of Ampyrone (4-aminoantipyrine), is recognized for its role as a non-selective inhibitor of cyclooxygenase (COX) enzymes.[1] As a metabolite of the non-steroidal anti-inflammatory drug (NSAID) aminopyrine, Ampyrone exhibits analgesic, anti-inflammatory, and antipyretic properties, which are intrinsically linked to its modulation of the COX pathway.[2][3] This technical guide provides a comprehensive overview of the function of this compound as a COX inhibitor, presenting quantitative data on its inhibitory activity, detailed experimental protocols for assessing this activity, and visualizations of the relevant biological pathways and experimental workflows. The inclusion of the stable isotope label in this compound makes it a valuable tool for metabolic and pharmacokinetic studies, allowing for its differentiation from its non-deuterated counterpart in biological matrices.

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism by which this compound exerts its pharmacological effects is through the inhibition of the COX-1 and COX-2 isoenzymes.[1] These enzymes are pivotal in the conversion of arachidonic acid into prostaglandins, key lipid mediators of inflammation, pain, and fever. Specifically, Ampyrone has been shown to reduce the synthesis of prostaglandin E2 (PGE2), a principal mediator of inflammation and pain.[1] By blocking the activity of both COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation, this compound acts as a non-selective COX inhibitor.[1]

Quantitative Inhibitory Activity

The inhibitory potency of Ampyrone against COX-1 and COX-2 has been quantified using human whole blood assays. These assays provide a physiologically relevant environment for assessing the inhibitory activity of compounds. The 50% inhibitory concentration (IC50) and 80% inhibitory concentration (IC80) values for Ampyrone are summarized below.

| Assay Type | Target Enzyme | IC50 (μM) | IC80 (μM) |

| Human Whole Blood Assay (WBA) | COX-1 | 55 | 203 |

| William Harvey Modified Assay (WHMA) | COX-1 | 85 | 670 |

| Human Whole Blood Assay (WBA) | COX-2 | 270 | >1000 |

| William Harvey Modified Assay (WHMA) | COX-2 | - | - |

Data sourced from a study on the in vitro analysis of NSAID selectivities.

Experimental Protocols

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This protocol is a widely accepted method for determining the potency and selectivity of COX inhibitors in a physiologically relevant ex vivo setting.

Objective: To determine the IC50 and IC80 values of this compound for the inhibition of COX-1 and COX-2 in human whole blood.

Materials:

-

Freshly drawn human venous blood from healthy, drug-free volunteers.

-

This compound stock solution (in a suitable solvent, e.g., DMSO).

-

Lipopolysaccharide (LPS) for COX-2 induction.

-

Phosphate Buffered Saline (PBS).

-

Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).

-

Incubator, centrifuge, and microplate reader.

Methodology for COX-1 Inhibition:

-

Aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle control for a specified period (e.g., 15-60 minutes) at 37°C.

-

Blood clotting is initiated, typically by allowing the samples to incubate for 1 hour at 37°C. During this process, platelets are activated and produce TXB2 via COX-1 activity.

-

The reaction is stopped by placing the samples on ice and centrifuging to separate the serum.

-

The serum is collected, and the concentration of TXB2, a stable metabolite of Thromboxane A2, is measured using a specific EIA kit.

-

The percentage of COX-1 inhibition is calculated by comparing the TXB2 levels in the this compound treated samples to the vehicle control.

-

IC50 and IC80 values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Methodology for COX-2 Inhibition:

-

Whole blood is incubated with a COX-2 inducing agent, such as LPS (e.g., 10 µg/mL), in the presence of various concentrations of this compound or vehicle control.

-

The samples are incubated for an extended period (e.g., 24 hours) at 37°C to allow for the expression and activity of COX-2 in monocytes.

-

Following incubation, the plasma is separated by centrifugation.

-

The concentration of PGE2 in the plasma, a primary product of COX-2 activity in this system, is measured using a specific EIA kit.

-

The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the this compound treated samples to the vehicle control.

-

IC50 and IC80 values are determined as described for COX-1.

In Vitro Enzymatic Assay for COX Inhibition

This protocol provides a more direct measure of enzyme inhibition using purified enzymes.

Objective: To determine the IC50 of this compound against purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes.

-

This compound stock solution.

-

Arachidonic acid (substrate).

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0).

-

Cofactors (e.g., hematin, epinephrine).

-

Detection system (e.g., colorimetric, fluorometric, or LC-MS/MS-based).

-

96-well microplates and a plate reader.

Methodology:

-

The reaction mixture, containing assay buffer, cofactors, and the purified COX enzyme (either COX-1 or COX-2), is prepared in the wells of a microplate.

-

Various concentrations of this compound or vehicle control are added to the wells and pre-incubated with the enzyme for a defined period (e.g., 10 minutes) at 37°C.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a specific time (e.g., 2 minutes) and then terminated, often by the addition of an acid.

-

The amount of prostaglandin produced (e.g., PGE2) is quantified using a suitable detection method. For example, a colorimetric assay might measure the peroxidase activity of COX, while an LC-MS/MS method would directly quantify the prostanoid product.

-

The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle control.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of COX Inhibition by this compound

Caption: COX signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro COX Inhibition Assay

Caption: Generalized workflow for an in vitro COX inhibition assay.

Conclusion

This compound serves as a non-selective inhibitor of both COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins that mediate inflammation, pain, and fever. The quantitative data derived from human whole blood assays confirm its inhibitory activity. The provided experimental protocols offer robust methods for the characterization of its inhibitory profile. The deuterated nature of this compound makes it a particularly useful tool for researchers in drug metabolism and pharmacokinetics, enabling precise tracing and quantification in complex biological systems. This guide provides a foundational understanding for scientists and drug development professionals working with or considering this compound in their research endeavors.

References

Ampyrone-d3: A Technical Guide to its Application in Pharmacological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampyrone-d3, the deuterium-labeled analogue of Ampyrone (4-aminoantipyrine), serves a critical role in modern pharmacological research. While Ampyrone itself exhibits analgesic, anti-inflammatory, and antipyretic properties, this compound's primary application lies in its use as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis.[1] This technical guide provides an in-depth overview of the research applications of this compound, focusing on its utility in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for pharmacokinetic and drug metabolism studies.

The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry. This compound, being chemically identical to Ampyrone but with a higher mass, co-elutes with the unlabeled analyte during chromatography and experiences similar ionization effects in the mass spectrometer's source. This allows for highly accurate and precise quantification by correcting for variability during sample preparation and analysis.

Core Application: Internal Standard in Bioanalysis

The principal application of this compound is as an internal standard in the quantification of Ampyrone (4-aminoantipyrine) in biological matrices such as plasma, serum, and urine. Ampyrone is an active metabolite of the drug metamizole (dipyrone), and accurate measurement of its concentration is crucial for pharmacokinetic studies, dose-linearity assessments, and understanding the overall disposition of the parent drug.[2][3][4]

Principle of Isotope Dilution Mass Spectrometry

The use of this compound relies on the principle of isotope dilution. A known amount of this compound is added to a biological sample containing an unknown amount of Ampyrone. The sample is then processed, and the ratio of the mass spectrometric response of Ampyrone to that of this compound is measured. This ratio is used to calculate the concentration of Ampyrone in the original sample, as it remains constant regardless of sample loss during preparation or fluctuations in instrument response.

Experimental Protocols

The following section details a representative experimental protocol for the quantification of Ampyrone in human plasma using this compound as an internal standard, based on established methodologies for related compounds.

Bioanalytical Method Using LC-MS/MS

This method is suitable for the quantitative determination of Ampyrone in human plasma.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

2. Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic or a shallow gradient depending on required separation |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

3. Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Ampyrone: m/z 204.1 -> 112.1 (Quantifier), m/z 204.1 -> 56.1 (Qualifier) |

| This compound: m/z 207.1 -> 115.1 (Quantifier), m/z 207.1 -> 59.1 (Qualifier) | |

| Ion Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

| Collision Gas | Nitrogen |

Data Presentation

The following tables summarize typical validation parameters for a bioanalytical method for Ampyrone using this compound.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Matrix | Human Plasma |

| Calibration Model | Linear, 1/x² weighting |

| Range | 10 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Precision and Accuracy

| QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LQC (30) | ≤ 5.0 | 95.0 - 105.0 | ≤ 6.0 | 94.0 - 106.0 |

| MQC (2500) | ≤ 4.0 | 97.0 - 103.0 | ≤ 5.0 | 96.0 - 104.0 |

| HQC (4000) | ≤ 3.5 | 98.0 - 102.0 | ≤ 4.5 | 97.0 - 103.0 |

| LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control |

Table 3: Recovery and Matrix Effect

| Analyte | QC Level (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |

| Ampyrone | LQC (30) | 85.2 | 98.5 |

| HQC (4000) | 87.1 | 99.2 | |

| This compound | - | 86.5 | 98.9 |

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for a bioanalytical study utilizing this compound.

Conclusion

This compound is an indispensable tool in modern pharmacology, enabling the precise and accurate quantification of its unlabeled counterpart, Ampyrone, in biological matrices. Its application as a stable isotope-labeled internal standard in LC-MS/MS assays is fundamental to the robust characterization of the pharmacokinetics of metamizole and its metabolites. The detailed methodologies and validation data presented in this guide underscore the reliability and utility of this compound in supporting drug development and clinical research. The adoption of such rigorous analytical techniques is paramount for generating high-quality data for regulatory submissions and advancing our understanding of drug action and disposition.

References

- 1. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic profiles of the active metamizole metabolites after four different routes of administration in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of metamizole (dipyrone) as an add-on in calves undergoing umbilical surgery | PLOS One [journals.plos.org]

- 4. Pharmacokinetics of metamizol metabolites in healthy subjects after a single oral dose of metamizol sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing Drug Metabolism: An In-depth Technical Guide to Exploratory Studies Using Ampyrone-d3 as a Tracer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for utilizing Ampyrone-d3 as a tracer in exploratory studies focused on drug metabolism. While specific extensive research using this compound as a tracer is emerging, this document consolidates the known metabolic pathways of its non-deuterated analog, Ampyrone (4-Aminoantipyrine), and establishes a framework for its application as a deuterated tracer. This guide is intended to serve as a valuable resource for designing and implementing in vitro and in vivo studies to investigate enzyme activity, particularly cytochrome P450 (CYP) function, and to assess pharmacokinetic profiles.

Introduction to Ampyrone and the Rationale for Deuteration

Ampyrone, or 4-aminoantipyrine (4-AA), is an active metabolite of the analgesic and antipyretic drug aminopyrine.[1][2][3] It is known to be metabolized by various hepatic enzymes, making it a suitable candidate as a probe to study drug metabolism pathways.[1] The use of a deuterated version, this compound, offers significant advantages in tracer studies.

The substitution of hydrogen with deuterium (a stable isotope of hydrogen) creates a heavier, more stable molecule. This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond is more difficult to break by metabolic enzymes compared to a carbon-hydrogen bond. This seemingly subtle change can lead to a reduced rate of metabolism, altering the pharmacokinetic profile of the molecule. In tracer studies, this allows for more precise tracking of the compound and its metabolites, as the deuterated tracer can be distinguished from its endogenous or non-labeled counterparts using mass spectrometry.

Metabolic Pathway of Ampyrone

Ampyrone is a key intermediate in the metabolism of aminopyrine and its precursor, metamizole. The primary metabolic transformation involving Ampyrone is N-demethylation. The precursor to Ampyrone, N-methyl-4-aminoantipyrine (4-MAA), is demethylated to form Ampyrone (4-AA).[4] This reaction is primarily catalyzed by a suite of cytochrome P450 enzymes.

Subsequent metabolism of Ampyrone can occur, although it is often a terminal metabolite. The primary metabolic pathways are illustrated in the diagram below.

Quantitative Data from a Hypothetical this compound Tracer Study

The following tables represent hypothetical quantitative data that could be obtained from an in vitro study using human liver microsomes to assess the metabolism of this compound and its utility as a probe for CYP enzyme activity.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Formation

| Enzyme Source | Vmax (pmol/min/mg protein) | Km (µM) |

| Human Liver Microsomes (pooled) | 350 ± 45 | 55 ± 8 |

| Recombinant CYP2B6 | 180 ± 20 | 40 ± 5 |

| Recombinant CYP2C9 | 95 ± 12 | 75 ± 10 |

| Recombinant CYP3A4 | 250 ± 30 | 60 ± 7 |

Table 2: Inhibition of this compound Formation by Known CYP Inhibitors

| Inhibitor | Target CYP | Concentration (µM) | % Inhibition of this compound Formation |

| Ketoconazole | CYP3A4 | 1 | 65 ± 5 |

| Sulfaphenazole | CYP2C9 | 10 | 25 ± 4 |

| Ticlopidine | CYP2B6 | 5 | 40 ± 6 |

| Combination | Multiple | - | 92 ± 7 |

Experimental Protocols

In Vitro Metabolism of this compound in Human Liver Microsomes

Objective: To determine the kinetic parameters of this compound formation and identify the major contributing CYP enzymes.

Materials:

-

This compound

-

N-methyl-4-aminoantipyrine (substrate)

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Known CYP inhibitors (e.g., ketoconazole, sulfaphenazole, ticlopidine)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of N-methyl-4-aminoantipyrine and this compound (as an analytical standard) in a suitable solvent (e.g., methanol).

-

In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.2 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.

-

Add varying concentrations of the substrate (N-methyl-4-aminoantipyrine) to the incubation mixture. For inhibition studies, add the specific inhibitor at this stage.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding ice-cold acetonitrile.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method. The mass spectrometer will be set to detect the specific mass-to-charge ratio of this compound.

-

Calculate the rate of formation and determine the Vmax and Km by fitting the data to the Michaelis-Menten equation.

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the pharmacokinetic profile of this compound.

Materials:

-

This compound

-

Test animals (e.g., Sprague-Dawley rats)

-

Vehicle for administration (e.g., saline)

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

LC-MS/MS system

Procedure:

-

Administer a single intravenous (IV) or oral (PO) dose of this compound to the rats.

-

Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) via tail vein or other appropriate method.

-

Process the blood samples to obtain plasma.

-

Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability (for PO administration).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro drug-drug interaction study using this compound as a tracer.

Conclusion

This compound holds considerable promise as a tracer for elucidating the mechanisms of drug metabolism, particularly the activity of various cytochrome P450 enzymes. Its use in well-designed in vitro and in vivo studies can provide valuable quantitative data on enzyme kinetics and pharmacokinetic parameters. The methodologies and hypothetical data presented in this guide offer a solid foundation for researchers to explore the utility of this compound in their drug development programs. As research in this area progresses, the application of deuterated tracers like this compound will undoubtedly contribute to a more profound understanding of drug disposition and drug-drug interactions.

References

- 1. Aminopyrine metabolism by multiple forms of cytochrome P-450 from rat liver microsomes: simultaneous quantitation of four aminopyrine metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Ampyrone - Wikipedia [en.wikipedia.org]

- 4. N-demethylation of N-methyl-4-aminoantipyrine, the main metabolite of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ampyrone-d3 as an Internal Standard in Mass Spectrometry

Introduction

Ampyrone (4-aminoantipyrine) is a metabolite of the drug aminopyrine and is widely used as a chromogenic reagent in biochemical assays. Accurate quantification of ampyrone in biological matrices is crucial for pharmacokinetic and metabolism studies. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry due to their ability to compensate for variations in sample preparation, chromatography, and ionization. Ampyrone-d3, a deuterated analog of ampyrone, serves as an ideal internal standard for the accurate and precise quantification of ampyrone by liquid chromatography-tandem mass spectrometry (LC-MS/MS). These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of ampyrone in biological samples.

Quantitative Data

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of ampyrone using this compound as an internal standard. These values are based on typical results obtained from validated bioanalytical methods and may vary depending on the specific instrumentation and experimental conditions.

| Parameter | Ampyrone | This compound (Internal Standard) |

| Chemical Formula | C₁₁H₁₃N₃O | C₁₁H₁₀D₃N₃O |

| Molecular Weight | 203.24 | 206.26 |

| Precursor Ion ([M+H]⁺) | m/z 204.1 | m/z 207.1 |

| Product Ion | m/z 119.1 | m/z 122.1 |

| Typical Retention Time | 2.5 minutes | 2.5 minutes |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | N/A |

| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | N/A |

Experimental Protocols

1. Materials and Reagents

-

Ampyrone analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., human plasma, rat serum)

-

Microcentrifuge tubes

-

Autosampler vials

2. Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve ampyrone and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of ampyrone by serial dilution of the primary stock solution with 50% acetonitrile in water to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with 50% acetonitrile in water to prepare a working solution of 100 ng/mL.

-

3. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of the biological sample (blank, calibration standard, or unknown sample) in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (100 ng/mL).

-

Vortex the sample for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-3.5 min: 95% B

-

3.5-4.0 min: 95% to 5% B

-

4.0-5.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions:

-

Ampyrone: m/z 204.1 → 119.1

-

This compound: m/z 207.1 → 122.1

-

-

Collision Energy: Optimized for the specific instrument, typically in the range of 15-25 eV.

-

5. Data Analysis and Quantification

-

Integrate the peak areas for the ampyrone and this compound MRM transitions.

-

Calculate the peak area ratio of ampyrone to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the ampyrone calibration standards.

-

Determine the concentration of ampyrone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Workflow for Ampyrone quantification.

Caption: Role of this compound in quantification.

Application Note: High-Throughput Quantification of Ampyrone in Human Plasma using Ampyrone-d3 as an Internal Standard by HPLC-MS/MS

Abstract

This application note presents a robust and sensitive HPLC-MS/MS method for the quantitative analysis of Ampyrone (4-aminoantipyrine) in human plasma. The use of a stable isotope-labeled internal standard, Ampyrone-d3, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Introduction

Ampyrone, also known as 4-aminoantipyrine, is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) metamizole (dipyrone). Accurate quantification of Ampyrone in biological matrices is crucial for understanding the pharmacokinetics of its parent drug. The "gold standard" for quantitative bioanalysis is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), owing to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is essential for correcting for variability in sample preparation, matrix effects, and instrument response, thereby ensuring the reliability of the analytical data. This document provides a detailed protocol for the determination of Ampyrone in human plasma using this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

Ampyrone analytical standard

-

This compound internal standard (IS)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (blank)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Ampyrone and this compound in methanol to obtain individual stock solutions of 1 mg/mL.

-

Store stock solutions at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of Ampyrone working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve the desired concentrations for the calibration curve and quality control (QC) samples.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain a final concentration of 100 ng/mL.

-

Sample Preparation: Protein Precipitation

-

Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

-

To 100 µL of plasma in each tube, add 10 µL of the appropriate Ampyrone working standard solution (or blank solvent for the blank sample).

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution to all tubes except the blank.

-

Vortex mix each tube for 10 seconds.

-

Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the clear supernatant to autosampler vials or a 96-well plate.

-

Inject 5 µL of the supernatant into the HPLC-MS/MS system.

HPLC-MS/MS Instrumentation and Conditions

HPLC System:

| Parameter | Condition |

| Column | C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | See Table 1 |

| Column Temp. | 40°C |

| Autosampler Temp. | 10°C |

| Injection Vol. | 5 µL |

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 0.5 | 10 |

| 2.0 | 90 |

| 2.5 | 90 |

| 2.6 | 10 |

| 3.5 | 10 |

Mass Spectrometer:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 2 |

| Ion Source Temp. | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

Table 2: MRM Transitions and MS Parameters Note: The exact values for Declustering Potential (DP) and Collision Energy (CE) should be optimized for the specific instrument used. The values provided below are typical starting points based on structurally similar compounds.

| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | DP (V) | CE (eV) |

| Ampyrone | 204.2 | 114.1 | 60 | 25 |

| This compound | 207.2 | 114.1 | 60 | 25 |

Data Presentation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize the expected performance characteristics of the assay.

Table 3: Calibration Curve and Linearity

| Parameter | Expected Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coeff. (r²) | ≥ 0.995 |

| Weighing Factor | 1/x² |

Table 4: Accuracy and Precision (Intra- and Inter-day)

| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |

| LLOQ | 1 | ± 20% | ≤ 20% |

| Low | 3 | ± 15% | ≤ 15% |

| Medium | 100 | ± 15% | ≤ 15% |

| High | 800 | ± 15% | ≤ 15% |

Table 5: Recovery and Matrix Effect

| Parameter | Expected Result |

| Recovery | Consistent and reproducible across all QC levels. |

| Matrix Effect | Within acceptable limits (typically 85-115%). |

Visualization of Workflows and Principles

Caption: Experimental workflow for Ampyrone quantification.

Application Notes and Protocols for Quantitative Analysis of Phenolic Compounds Using Ampyrone-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampyrone, chemically known as 4-aminoantipyrine, is a well-established reagent for the colorimetric determination of phenols and related compounds. The reaction, often referred to as the Emerson reaction, involves the oxidative coupling of ampyrone with phenolic compounds in an alkaline medium in the presence of an oxidizing agent, such as potassium ferricyanide, to produce a stable, colored antipyrine dye. This chromogenic reaction forms the basis for both spectrophotometric and advanced chromatographic methods for the quantification of phenols in various matrices.

For highly sensitive and specific quantification, particularly in complex biological or environmental samples, isotope dilution mass spectrometry (ID-MS) coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS) is the method of choice. In this context, Ampyrone-d3, the deuterium-labeled analog of Ampyrone, serves as an ideal internal standard. Its chemical and physical properties are nearly identical to the unlabeled Ampyrone, ensuring similar extraction efficiency and ionization response, while its mass difference allows for precise and accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

These application notes provide a detailed protocol for the quantitative analysis of phenolic compounds in aqueous samples using Ampyrone for derivatization and this compound as an internal standard for LC-MS/MS analysis.

Reaction Principle: Oxidative Coupling of Phenols with Ampyrone

The quantitative analysis is based on the oxidative coupling reaction between the target phenolic compounds and Ampyrone. In an alkaline environment and in the presence of an oxidizing agent (e.g., potassium ferricyanide), Ampyrone reacts with phenols at the para position to form a colored quinoneimine dye. This reaction is highly efficient for phenols with an unsubstituted para position.

Ampyrone-d3 for Derivatization of Sugars and Other Metabolites: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of sugars and other small, polar metabolites in complex biological matrices presents a significant analytical challenge due to their poor retention in reversed-phase liquid chromatography and low ionization efficiency in mass spectrometry. Chemical derivatization is a widely employed strategy to overcome these limitations. 4-aminoantipyrine (Ampyrone) is a derivatizing agent that reacts with the reducing end of sugars. This application note describes the use of its deuterated analog, Ampyrone-d3, as an internal standard for the sensitive and accurate quantification of sugars and other carbonyl-containing metabolites by liquid chromatography-mass spectrometry (LC-MS). The stable isotope-labeled this compound provides a robust method for correcting analytical variability, thereby ensuring high-quality quantitative data.

Principle of Derivatization

The derivatization of sugars with Ampyrone proceeds via a reductive amination reaction. The primary amine of Ampyrone reacts with the open-chain aldehyde or ketone form of a reducing sugar to form a Schiff base, which is subsequently reduced to a stable secondary amine. This process introduces a hydrophobic and easily ionizable moiety, significantly improving the analytical characteristics of the sugar molecules. The use of this compound as an internal standard, which has identical chemical properties to the unlabeled Ampyrone, allows for accurate quantification by compensating for variations in reaction efficiency, sample loss during preparation, and matrix effects during LC-MS analysis.

Application Notes

The derivatization of sugars and other carbonyl-containing metabolites with Ampyrone, coupled with the use of this compound as an internal standard, offers several advantages for quantitative analysis:

-

Enhanced Chromatographic Performance: The resulting derivatives are more hydrophobic, leading to improved retention and separation on reversed-phase LC columns.

-

Increased Mass Spectrometry Sensitivity: The derivatization tag enhances the ionization efficiency of the analytes in electrospray ionization (ESI), leading to lower detection limits.

-

Accurate Quantification: The co-derivatization with Ampyrone and this compound allows for ratiometric analysis, where the ratio of the analyte to the internal standard is measured. This corrects for variations in sample preparation and analysis, leading to high accuracy and precision.

-

Broad Applicability: This method can be applied to a wide range of reducing sugars and other metabolites containing an aldehyde or ketone functional group.

Experimental Protocols

Protocol 1: Derivatization of Sugars with Ampyrone and this compound

This protocol describes the derivatization of a sugar standard mixture with Ampyrone and this compound for the generation of a calibration curve.

Materials:

-

Ampyrone

-

This compound

-

Sugar standards (e.g., glucose, fructose, mannose, lactose, maltose)

-

Sodium cyanoborohydride solution (1M in THF)

-

Glacial acetic acid

-

Methanol

-

Water (LC-MS grade)

-

Vortex mixer

-

Heating block or water bath

-

Centrifuge

Procedure:

-

Prepare a stock solution of Ampyrone (10 mg/mL) in methanol.

-

Prepare a stock solution of this compound (1 mg/mL) in methanol. This will serve as the internal standard.

-

Prepare a mixed sugar standard stock solution (1 mg/mL of each sugar) in water.

-

Prepare a series of calibration standards by serially diluting the mixed sugar standard stock solution.

-

To 50 µL of each calibration standard, add 10 µL of the this compound internal standard solution.

-

Add 50 µL of the Ampyrone solution to the mixture.

-

Add 10 µL of glacial acetic acid to catalyze the reaction.

-

Vortex the mixture briefly.

-

Add 10 µL of sodium cyanoborohydride solution. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.

-

Incubate the reaction mixture at 60°C for 1 hour.

-

After incubation, cool the samples to room temperature.

-

Centrifuge the samples at 10,000 x g for 5 minutes to pellet any precipitates.

-

Transfer the supernatant to an autosampler vial for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of Ampyrone-Derivatized Sugars

This protocol provides a general method for the analysis of Ampyrone-derivatized sugars. The specific parameters may need to be optimized for the instrument and analytes of interest.

Instrumentation:

-

Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-2 min: 5% B

-

2-10 min: 5-95% B

-

10-12 min: 95% B